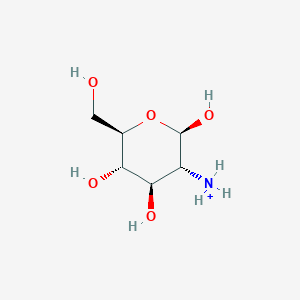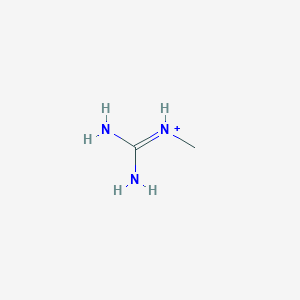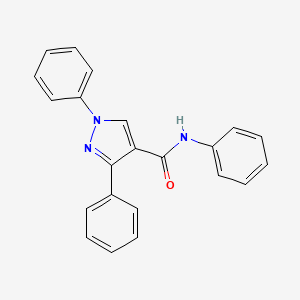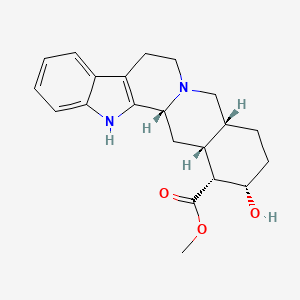
6-(3-Methyltriaz-1-en-1-yl)-N-(m-tolyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Methyltriaz-1-en-1-yl)-N-(m-tolyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methyltriaz-1-en-1-yl)-N-(m-tolyl)quinazolin-4-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Triazene Group: The triazene group can be introduced via diazotization followed by coupling with a suitable amine.
Substitution with m-Tolyl Group: This step might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Various substitution reactions can occur, especially at the triazene and quinazoline moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.
科学的研究の応用
6-(3-Methyltriaz-1-en-1-yl)-N-(m-tolyl)quinazolin-4-amine could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
作用機序
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include kinases, proteases, or receptors.
類似化合物との比較
Similar Compounds
6-(3-Methyltriaz-1-en-1-yl)quinazolin-4-amine: Lacks the m-tolyl group.
N-(m-Tolyl)quinazolin-4-amine: Lacks the triazene group.
Quinazolin-4-amine: Basic structure without additional functional groups.
Uniqueness
6-(3-Methyltriaz-1-en-1-yl)-N-(m-tolyl)quinazolin-4-amine is unique due to the presence of both the triazene and m-tolyl groups, which may confer distinct chemical and biological properties.
特性
CAS番号 |
342655-59-8 |
|---|---|
分子式 |
C16H16N6 |
分子量 |
292.34 g/mol |
IUPAC名 |
6-N-(methyldiazenyl)-4-N-(3-methylphenyl)quinazoline-4,6-diamine |
InChI |
InChI=1S/C16H16N6/c1-11-4-3-5-12(8-11)20-16-14-9-13(21-22-17-2)6-7-15(14)18-10-19-16/h3-10H,1-2H3,(H,17,21)(H,18,19,20) |
InChIキー |
LVSKRGBRYXZIRX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)NN=NC |
正規SMILES |
CC1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)NN=NC |
同義語 |
SMA-41 SMA41 SMA41 cpd |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



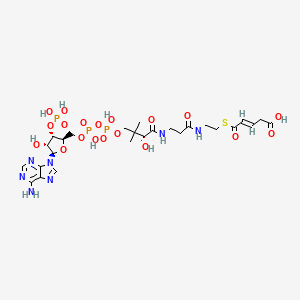
![[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] icosanoate](/img/structure/B1242222.png)
![N-(phenylmethyl)-3-[3,4,6-trimethyl-1-(4-methylphenyl)-5-pyrazolo[3,4-b]pyridinyl]propanamide](/img/structure/B1242225.png)
![2-hydroxy-N'-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]benzohydrazide](/img/structure/B1242226.png)
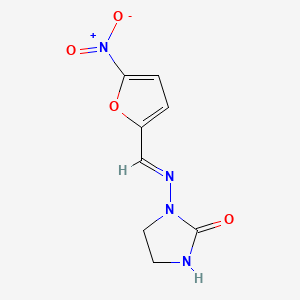
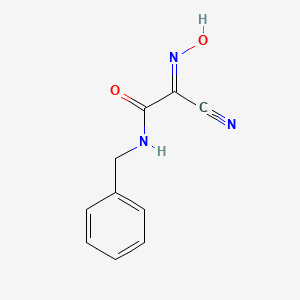

![methyl 1-(2,4-difluorophenyl)-5-{2-[(methylamino)carbothioyl]carbohydrazonoyl}-1H-pyrazole-4-carboxylate](/img/structure/B1242231.png)

